
(S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a benzamido group, and bromine and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:
Formation of the Benzamido Group: The starting material, 3,5-dibromo-2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This is then reacted with (S)-(-)-1-ethylpyrrolidine to form the benzamido intermediate.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 3,5-dibromo-2,6-dimethoxybenzaldehyde or 3,5-dibromo-2,6-dimethoxybenzoic acid.
Reduction: Products include (S)-(-)-2-((3,5-dibromo-2,6-dimethoxybenzyl)amino)methyl)-1-ethylpyrrolidine.
Substitution: Products include derivatives with various substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-methylpyrrolidine hydrochloride
- (S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpiperidine hydrochloride
Uniqueness
(S)-(-)-2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is unique due to its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
73220-01-6 |
|---|---|
Molekularformel |
C16H23Br2ClN2O3 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
3,5-dibromo-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2,6-dimethoxybenzamide;chloride |
InChI |
InChI=1S/C16H22Br2N2O3.ClH/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3;/h8,10H,4-7,9H2,1-3H3,(H,19,21);1H/t10-;/m0./s1 |
InChI-Schlüssel |
HRXLYQNSAFLNEJ-PPHPATTJSA-N |
Isomerische SMILES |
CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC.[Cl-] |
Kanonische SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


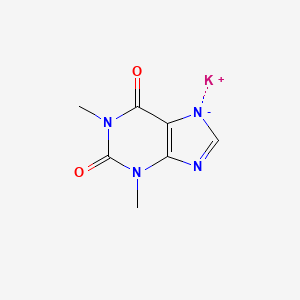

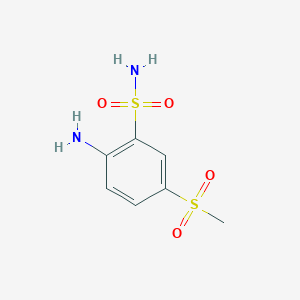
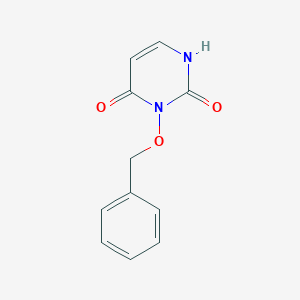
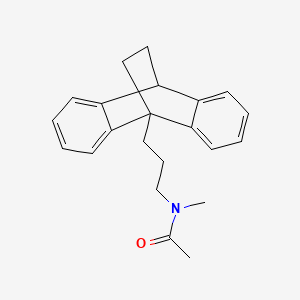
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
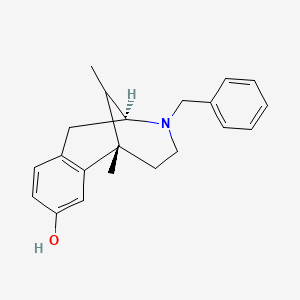

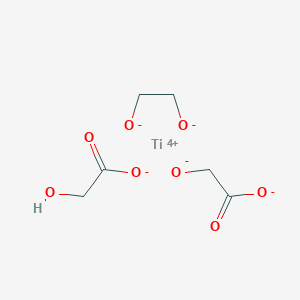
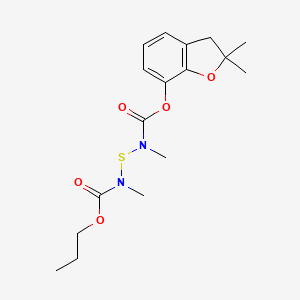
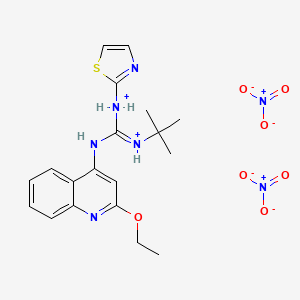

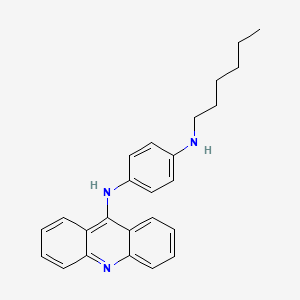
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
